Cas no 1671-50-7 (4-methanesulfonyl-3-methylaniline)

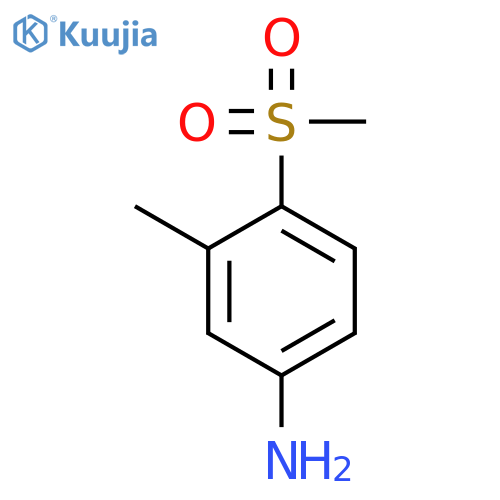

1671-50-7 structure

商品名:4-methanesulfonyl-3-methylaniline

4-methanesulfonyl-3-methylaniline 化学的及び物理的性質

名前と識別子

-

- 4-methanesulfonyl-3-methyl-aniline

- 3-Methyl-4-(methylsulfonyl)aniline

- BenzenaMine, 3-Methyl-4-(Methylsulfonyl)-

- 4-methanesulfonyl-3-methylaniline

- 1671-50-7

- BAA67150

- SMR000113843

- CS-0225092

- HMS2325N07

- AE-562/12222325

- G23673

- SCHEMBL2544336

- Oprea1_851728

- Z385462148

- 3-methyl-4-methylsulfonylaniline

- AKOS009350423

- EN300-122660

- CHEMBL1443474

- DB-349414

- MLS000550601

- 848-934-5

-

- インチ: InChI=1S/C8H11NO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,9H2,1-2H3

- InChIKey: XJSGKXZRGAIREF-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC(=C1)N)S(=O)(=O)C

計算された属性

- せいみつぶんしりょう: 185.05104977g/mol

- どういたいしつりょう: 185.05104977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 68.5Ų

4-methanesulfonyl-3-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-122660-0.5g |

4-methanesulfonyl-3-methylaniline |

1671-50-7 | 95.0% | 0.5g |

$256.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295762-250mg |

4-Methanesulfonyl-3-methylaniline |

1671-50-7 | 95% | 250mg |

¥1014 | 2023-04-15 | |

| Enamine | EN300-122660-1.0g |

4-methanesulfonyl-3-methylaniline |

1671-50-7 | 95.0% | 1.0g |

$355.0 | 2025-03-21 | |

| Enamine | EN300-122660-2.5g |

4-methanesulfonyl-3-methylaniline |

1671-50-7 | 95.0% | 2.5g |

$697.0 | 2025-03-21 | |

| Enamine | EN300-122660-10.0g |

4-methanesulfonyl-3-methylaniline |

1671-50-7 | 95.0% | 10.0g |

$1531.0 | 2025-03-21 | |

| A2B Chem LLC | AA89395-50mg |

4-Methanesulfonyl-3-methylaniline |

1671-50-7 | 95% | 50mg |

$104.00 | 2024-04-20 | |

| 1PlusChem | 1P001XLF-50mg |

BenzenaMine, 3-Methyl-4-(Methylsulfonyl)- |

1671-50-7 | 95% | 50mg |

$132.00 | 2025-02-19 | |

| A2B Chem LLC | AA89395-2.5g |

4-Methanesulfonyl-3-methylaniline |

1671-50-7 | 95% | 2.5g |

$769.00 | 2024-04-20 | |

| A2B Chem LLC | AA89395-500mg |

4-Methanesulfonyl-3-methylaniline |

1671-50-7 | 95% | 500mg |

$305.00 | 2024-04-20 | |

| A2B Chem LLC | AA89395-5g |

4-Methanesulfonyl-3-methylaniline |

1671-50-7 | 95% | 5g |

$1123.00 | 2024-04-20 |

4-methanesulfonyl-3-methylaniline 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

1671-50-7 (4-methanesulfonyl-3-methylaniline) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

atkchemica

(CAS:1671-50-7)4-methanesulfonyl-3-methylaniline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ